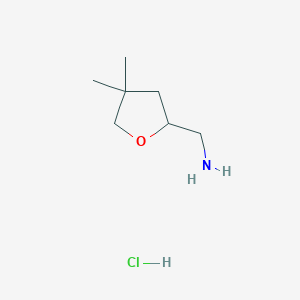
3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid” is a compound with the empirical formula C7H10N2O2 . It is also known as “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” and has a molecular weight of 154.17 .
Synthesis Analysis
The synthesis of pyrazole-containing compounds, including “3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid”, often involves intermediate derivatization methods (IDMs) . For instance, to enhance the potency of quinclorac, a herbicide, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11) . The compound’s structure has been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The activity of these compounds is influenced by the substituent on the phenyl. The order of activity is: electron-drawing group > neutral group > donor-drawing group . This result is similar to that of the substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 132-145 °C . It has an assay of 97% .Wissenschaftliche Forschungsanwendungen
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has explored the potential of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid as an antileishmanial agent. Computational studies have indicated its favorable binding to the active site of LmPTR1, an enzyme essential for parasite survival .
- DPP-4 inhibitors are used in diabetes management. 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid derivatives have been explored as selective and orally active DPP-4 inhibitors. These compounds may contribute to controlling blood glucose levels in diabetic patients .
- Analogous to indole-3-acetic acid (a plant hormone), this compound may play a role in plant growth regulation. Further studies are needed to elucidate its specific effects on plant physiology .
Antiparasitic Activity
Dipeptidylpeptidase 4 (DPP-4) Inhibition
Plant Growth Regulation
Safety and Hazards
Wirkmechanismus
- The primary target of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid (let’s call it MPP) is likely an enzyme or receptor involved in a specific biological process. Unfortunately, detailed information about the exact target remains elusive in the literature .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
3-(2-ethyl-5-methylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFGXTRPLJHPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)
![2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2593548.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)

![(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B2593551.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2593552.png)

![Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid](/img/structure/B2593554.png)


![Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2593562.png)